molecular formula C22H24N4O2 B11126276 3-[3-(4-benzylpiperidino)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one

3-[3-(4-benzylpiperidino)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B11126276
M. Wt: 376.5 g/mol
InChI Key: RMDMHMHZNAZCNP-UHFFFAOYSA-N
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Description

3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, a pyrido[2,1-c][1,2,4]triazin-4-one core, and a benzyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps, starting with the preparation of the piperidine and pyrido[2,1-c][1,2,4]triazin-4-one intermediates. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps, automated synthesis platforms for cyclization reactions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is unique due to its combination of a piperidine ring, a pyrido[2,1-c][1,2,4]triazin-4-one core, and a benzyl group.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C22H24N4O2/c27-21(10-9-19-22(28)26-13-5-4-8-20(26)24-23-19)25-14-11-18(12-15-25)16-17-6-2-1-3-7-17/h1-8,13,18H,9-12,14-16H2

InChI Key

RMDMHMHZNAZCNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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